molecular formula C27H32FN3O3S B2795556 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-31-4

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2795556
CAS No.: 1113136-31-4
M. Wt: 497.63
InChI Key: JGTNUNHEPWEEGG-UHFFFAOYSA-N
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Description

The compound is a quinazoline derivative, which is a class of organic compounds with a wide range of biological activities. Quinazolines have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The presence of a fluorophenyl group could potentially enhance the compound’s biological activity, as fluorine is often used in medicinal chemistry to improve a drug’s stability, selectivity, and potency .


Molecular Structure Analysis

The compound likely has a planar quinazoline core, with various substituents attached. The presence of multiple carbonyl groups could result in the formation of intramolecular hydrogen bonds, potentially stabilizing the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the thioether group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .

Scientific Research Applications

Antimicrobial Applications

Compounds related to 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide have shown potential in antimicrobial applications. For instance, the synthesis and study of fluoroquinolone-based 4-thiazolidinones have demonstrated antimicrobial properties. These compounds were synthesized from a lead molecule, leading to a series of derivatives that were tested for antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010). Additionally, novel fluorine-containing derivatives combining quinazolinone with 4-thiazolidinone motifs were synthesized and evaluated for their antimicrobial potency against a range of bacteria and fungi, showcasing remarkable in vitro antimicrobial potency (N. Desai, H. Vaghani, & P. N. Shihora, 2013).

Antibacterial Activities

Another study focused on the synthesis of quinolones containing heterocyclic substituents, which indicated that certain derivatives, especially those with oxazole substituents, exhibited significant in vitro antibacterial activity against Gram-positive organisms. This suggests that similar compounds could be explored for their antibacterial efficacy (C. S. Cooper, P. L. Klock, D. Chu, & P. Fernandes, 1990).

Antimycobacterial Agents

Compounds similar to this compound have also been synthesized and tested for their antitubercular activity. A study involving the synthesis of novel dihydroquinoline derivatives showed promising results against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (S. K. Marvadi, D. Nagineni, S. Safoora, et al., 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Quinazoline derivatives often act by inhibiting enzymes or interacting with receptors in the body .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Modifications could also be made to its structure to enhance its activity or reduce potential side effects .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,3-bis(3-methylbutyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN3O3S/c1-17(2)11-13-29-25(33)20-7-10-22-23(15-20)30-27(31(26(22)34)14-12-18(3)4)35-16-24(32)19-5-8-21(28)9-6-19/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTNUNHEPWEEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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